molecular formula C23H26N2O B1337077 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone CAS No. 19226-99-4

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone

Cat. No.: B1337077
CAS No.: 19226-99-4
M. Wt: 346.5 g/mol
InChI Key: GPXHIYXWGUYGHF-MXWIWYRXSA-N
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Description

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone is an organic compound known for its unique chemical structure and properties It is a derivative of cyclopentanone, featuring two benzylidene groups substituted with dimethylamino groups

Biochemical Analysis

Biochemical Properties

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter gene expression profiles, affecting the transcription of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s dimethylamino groups, which interact with the enzyme’s active site residues. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to the inhibition or activation of various biochemical pathways, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as the inhibition of enzyme activity and modulation of cellular processes. At high doses, this compound can exhibit toxic effects, including cytotoxicity and adverse impacts on organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit the activity of enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can accumulate in the nucleus, where it can influence gene expression and other nuclear processes. Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

The synthesis of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone is typically achieved through the Claisen–Schmidt reaction. This reaction involves the condensation of cyclopentanone with the corresponding aryl aldehyde in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base. The compounds are freshly prepared in high yields, with the reaction yielding 2,5-dibenzylidenecyclopentanone and its dimethylamino derivative .

Chemical Reactions Analysis

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can be compared to other benzylidene derivatives, such as 2,5-dibenzylidenecyclopentanone. The key difference lies in the presence of dimethylamino groups, which enhance the compound’s chemical reactivity and adsorption properties. Similar compounds include 2,5-dibenzylidenecyclopentanone and other substituted benzylidene derivatives . The unique structural features of this compound make it a valuable compound for various scientific applications.

Properties

IUPAC Name

(2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3/b19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXHIYXWGUYGHF-MXWIWYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422989
Record name (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19226-99-4
Record name NSC204947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the molecular structure of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone influence its two-photon absorption properties?

A1: Research indicates that increasing the number of branches in benzylidene cyclopentanone dyes, with a triphenylamine core, leads to enhanced two-photon absorption cross-sections (δ). [] This suggests that the extended conjugated π-system in multi-branched structures contributes to greater electron delocalization, facilitating more efficient two-photon absorption.

Q2: What advantages does this compound offer as a photoinitiator in two-photon photopolymerization compared to other commonly used initiators?

A2: Studies show that while this compound serves as a suitable reference compound, its derivatives, particularly those incorporating methyl methacrylate, demonstrate superior performance. [] This improvement stems from enhanced intersystem crossing in the derivative, leading to increased radical generation, which is crucial for initiating polymerization. Consequently, these derivatives enable the fabrication of 3D structures with higher resolution and finer details, pushing the boundaries of two-photon photopolymerization technology.

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